molecular formula C9H18O3 B12597313 3-Hydroxy-4-methyloctanoic acid CAS No. 875712-96-2

3-Hydroxy-4-methyloctanoic acid

Cat. No.: B12597313
CAS No.: 875712-96-2
M. Wt: 174.24 g/mol
InChI Key: GUXUIBFKSWOPEY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyloctanoic acid is a hydroxy fatty acid that is derived from caprylic (octanoic) acid. It is characterized by the presence of hydroxy and methyl groups at positions 3 and 4, respectively. This compound has a molecular formula of C9H18O3 and a molecular weight of 174.237 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyloctanoic acid can be achieved through various methods. One common approach involves the coupling of amino acids with this compound, followed by macro-lactamization to produce beauveriolide analogues . Another method involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. The final steps include deprotection, tosylation, and base-induced reaction with di-t-butyl malonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.

    Substitution: Substitution reactions can be carried out using reagents like tosyl chloride (TsCl) to convert the hydroxy group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can produce various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyloctanoic acid involves its incorporation into larger bioactive molecules, such as beauveriolides. These molecules inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters. By inhibiting ACAT, beauveriolides reduce the formation of lipid droplets in macrophages, which can help prevent atherosclerosis .

Comparison with Similar Compounds

3-Hydroxy-4-methyloctanoic acid can be compared with other similar compounds, such as 4-methyloctanoic acid and 3-hydroxy-4-methyltetradecanoic acid. While 4-methyloctanoic acid lacks the hydroxy group, 3-hydroxy-4-methyltetradecanoic acid has a longer carbon chain. The presence of the hydroxy group in this compound makes it more reactive and versatile in chemical reactions compared to 4-methyloctanoic acid .

Similar Compounds

Properties

CAS No.

875712-96-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-hydroxy-4-methyloctanoic acid

InChI

InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

GUXUIBFKSWOPEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC(=O)O)O

Origin of Product

United States

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